molecular formula C26H20N4O3 B14964853 N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B14964853
M. Wt: 436.5 g/mol
InChI Key: IUPSDKNBIQBGJC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimido[1,2-a]benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by the introduction of the acetylphenyl and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
  • N-(2-Chloro-5-((3-chlorobenzyl)carbamoyl)phenyl)-7-hydroxy-2-methoxypyrido[2,3-d]pyrimidine-6-carboxamide

Uniqueness

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C26H20N4O3/c1-17(31)18-11-13-20(14-12-18)27-24(32)16-29-22-9-5-6-10-23(22)30-25(33)15-21(28-26(29)30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,27,32)

InChI Key

IUPSDKNBIQBGJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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